N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c1-4-28(5-2)20(29)17-12-25-19-16(10-9-13(3)26-19)18(17)27-14-7-6-8-15(11-14)30-21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMCOHOIDSVPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)OC(F)(F)F)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with nucleic acids or proteins involved in cellular processes.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following table summarizes key structural analogs and their properties:
Key Observations
Substituent Effects at Position 4: The 3-(trifluoromethoxy)phenylamino group in the target compound provides a larger, more electron-withdrawing substituent compared to the 3-fluorophenylamino group in . This modification likely enhances binding affinity to cardiac ion transporters (e.g., Na+/K+-ATPase) due to increased hydrophobicity and steric bulk . In contrast, 4-amino derivatives (e.g., ) exhibit direct interaction with Na+/K+-ATPase but lack the aryl amino group, reducing selectivity.
Substitution with carboxylic acid () introduces polarity, which may limit bioavailability despite retaining inotropic activity.
Position 1 Modifications: The ethyl group at position 1 in and contrasts with the target compound’s unsubstituted position 1.
Biological Activity
N,N-Diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, characterized by its complex structure that includes a trifluoromethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C21H21F3N4O2
- IUPAC Name : this compound
- Key Functional Groups :
- Naphthyridine core
- Trifluoromethoxy group
- Diethylamino group
- Carboxamide functionality
The trifluoromethoxy group enhances the compound's solubility and biological activity, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of naphthyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound has been tested against human breast cancer cells (MCF7), showing promising IC50 values that indicate strong inhibition of cell proliferation. This suggests its potential as a therapeutic agent in oncology.
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains trifluoromethoxy and diethylamino groups | Anticancer activity |
| 7-Methyl-1,8-naphthyridine | Similar naphthyridine core | Anticancer activity |
| 6-Trifluoromethoxy-2-aminoquinoline | Contains trifluoromethoxy group | Antimicrobial properties |
| 4-Aminoquinoline | Amino group on aromatic ring | Antimalarial activity |
This table illustrates the diversity within the naphthyridine class and highlights how specific substituents can influence biological activities.
The mechanism through which this compound exerts its biological effects is still under investigation. Interaction studies have focused on its binding affinity with various biological targets, employing techniques such as:
- Molecular Docking Studies : These studies help elucidate the interaction between the compound and its targets at a molecular level.
- Cell Line Studies : Assessing the compound's effects on different cancer cell lines to determine its efficacy and potential pathways involved in its action.
Case Studies and Research Findings
Several research projects have explored the pharmacological properties of this compound. For example:
- In Vitro Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in various cancer models.
- In Silico Modeling : Computational modeling has been utilized to predict toxicity profiles and metabolic pathways for this compound, indicating a favorable safety profile for further development .
Q & A
Q. How is compound stability assessed under physiological conditions?
- Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Adjust formulations with antioxidants (e.g., BHT) if oxidation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
